Lipophilicity and H-Bond Donor Profile: N-Methyl vs. Des-Methyl
The presence of the N-methyl substituent on the pyridazinone ring fundamentally alters the lipophilicity and hydrogen-bonding capacity of the scaffold. The target compound (MW 182.18, XLogP3 -0.8) is more lipophilic than its des-methyl counterpart, 3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid (CAS 6397-53-1, MW 168.15, predicted XLogP3 ~-1.4). [1][2] This difference of ~0.6 log units is substantial in a fragment context, often corresponding to a significant shift in solubility and permeability. The additional methyl group also eliminates one hydrogen bond donor (amide-like NH), reducing the total HBD count from 2 (in the des-methyl form) to 1. [1]
| Evidence Dimension | Lipophilicity (XLogP3) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3: -0.8; HBD: 1; MW: 182.18 Da |
| Comparator Or Baseline | 3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid (CAS 6397-53-1): XLogP3 ~ -1.4 (predicted); HBD: 2; MW: 168.15 Da |
| Quantified Difference | Δ XLogP3 ≈ +0.6; Δ HBD = -1; Δ MW = +14.03 Da |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0, Cactvs) and standard structural analysis. |
Why This Matters
A difference of 0.6 in logP can drastically alter fragment solubility and off-target promiscuity, while the reduced HBD count improves prospects for CNS penetration and oral bioavailability, directly impacting screening cascade design.
- [1] PubChem. (2021). Computed Properties for CID 28473417 (1018298-07-1). National Center for Biotechnology Information. View Source
- [2] Chembase. (n.d.). 3-(6-Oxo-1,6-dihydro-3-pyridazinyl)propanoic acid (CAS 6397-53-1). Chembase.cn. View Source
